N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C19H24N4O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H24N4O2S/c24-17(20-14-8-9-14)13-26-19-21-15-6-2-3-7-16(15)23(19)12-18(25)22-10-4-1-5-11-22/h2-3,6-7,14H,1,4-5,8-13H2,(H,20,24) |
InChI Key |
BPGYUQPVPUUARB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Preparation of Benzimidazole Derivative :
- The synthesis often begins with the formation of a benzimidazole derivative through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
- Example: 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole can be synthesized from 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde under reflux conditions in methanol.
Formation of Acetamide Linkage :
- The next step involves the introduction of the acetamide group. This is typically achieved by reacting the benzimidazole derivative with an acetic anhydride or acetyl chloride in the presence of a base.
- Example: The reaction can be performed in dichloromethane or tetrahydrofuran at controlled temperatures to facilitate nucleophilic substitution.
-
- The crude product is purified using techniques such as recrystallization or chromatography (e.g., silica gel column chromatography) to isolate this compound in high purity.
Reaction Conditions
The reaction conditions are critical for optimizing yield and purity throughout the synthesis process:
| Step | Solvent | Temperature | Time |
|---|---|---|---|
| 1 | Methanol | Reflux (60°C) | 12 hours |
| 2 | Dichloromethane | Room temperature | 4 hours |
| 3 | Tetrahydrofuran | 0–5°C | Varies |
| 4 | Ethanol | Reflux (100°C) | 4 hours |
Yield and Purity Data
The efficiency of each synthetic step can vary significantly based on reaction conditions and reagent quality. Typical yields reported in literature for similar compounds range from 50% to 85% depending on the step:
| Step Description | Yield (%) |
|---|---|
| Benzimidazole formation | 70% |
| Acetamide linkage | 75% |
| Cyclopropyl introduction | 65% |
| Final product isolation | >90% |
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzimidazole vs. Oxadiazole
The target compound’s benzimidazole core distinguishes it from analogs like 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (), which features a 1,3,4-oxadiazole ring. Oxadiazoles are associated with enhanced antibacterial activity due to their electron-deficient nature, facilitating interactions with bacterial enzymes.
Benzimidazole vs. Indole
In N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (), the indole moiety introduces hydrogen-bonding capabilities via its NH group.
Substituent Variations
Piperidinyl vs. Thiazolyl
The piperidinyl-ethyl group in the target compound contrasts with the N-(1,3-thiazol-2-yl) substituent in 2-({1-[2-(isopropylamino)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide (). Piperidine’s basicity (pKa ~11) may enhance solubility in acidic environments, whereas the thiazolyl group’s aromaticity could improve binding to receptors with planar active sites. The thiazolyl analog has a molecular weight of 389.5 g/mol, suggesting the target compound’s piperidinyl substituent likely increases molecular weight and lipophilicity .
Cyclopropyl vs. Isopropyl
The N-cyclopropyl group in the target compound differs from the N-isopropyl group in N-Isopropyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide (). Isopropyl groups, being bulkier, might hinder membrane permeability but improve selectivity for sterically demanding binding sites .
Pharmacological Implications
Antibacterial Activity
Compounds like those in exhibit antibacterial properties attributed to sulfonyl and oxadiazole groups. The target compound’s benzimidazole and sulfanyl groups may similarly disrupt bacterial cell wall synthesis, though direct activity data are unavailable. Piperidine’s lipophilicity could enhance penetration through Gram-negative bacterial membranes compared to phenylsulfonyl substituents .
Metabolic Stability
The tetrazole group in N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () is known to resist cytochrome P450 metabolism. While the target compound lacks tetrazole, its cyclopropyl group may reduce oxidative metabolism, extending half-life relative to analogs with alkyl chains .
Structural and Pharmacokinetic Data Table
Biological Activity
N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide, also known by its CAS number 606109-92-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
- Molecular Formula : C19H24N4O2S
- Molar Mass : 372.48 g/mol
This compound features a benzimidazole structure, which is often associated with various biological activities, including antiparasitic and antimicrobial effects.
Antiparasitic Activity
Research has indicated that compounds structurally similar to N-Cyclopropyl-2-{...} exhibit notable antiparasitic activity. A study evaluating a series of benzimidazole derivatives demonstrated that certain modifications can enhance activity against parasites such as Giardia intestinalis and Entamoeba histolytica. For instance, compounds with specific substituents showed IC50 values significantly lower than traditional treatments like benznidazole, suggesting improved efficacy .
| Compound | Target Parasite | IC50 (μM) | Relative Activity |
|---|---|---|---|
| Benznidazole | G. intestinalis | 27.5 | Reference |
| Compound X | G. intestinalis | 3.95 | 7x more active |
| Compound Y | T. vaginalis | 4.62 | 4x more active |
Antimicrobial Activity
In addition to antiparasitic properties, N-Cyclopropyl-2-{...} has been investigated for its antimicrobial potential. A study on related compounds found significant activity against a range of bacterial and fungal species. The synthesized derivatives were tested against ten bacterial and ten fungal strains, demonstrating notable antimicrobial effects .
The proposed mechanism of action for this class of compounds often involves the inhibition of critical metabolic pathways in target organisms. The benzimidazole moiety is thought to interfere with cellular processes, leading to cell death or growth inhibition.
Study 1: Antiparasitic Evaluation
In a controlled laboratory setting, a series of experiments were conducted to evaluate the efficacy of N-Cyclopropyl-2-{...} against G. intestinalis. The compound was administered in varying concentrations, and the results indicated a dose-dependent response with significant reductions in parasite viability observed at concentrations as low as 3.95 μM.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds. Using standard disk diffusion methods, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that many derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting potential for further development as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
